molecular formula C10H7Cl2N3 B11742393 4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine CAS No. 204394-78-5

4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine

Cat. No.: B11742393
CAS No.: 204394-78-5
M. Wt: 240.09 g/mol
InChI Key: PIDOMGREYSAVSY-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4-chloro-2-methylpyridine with cyanamide under specific conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine is unique due to the presence of both chlorine and pyridine substituents, which enhance its reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate for the synthesis of various bioactive compounds and materials .

Properties

CAS No.

204394-78-5

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

4,6-dichloro-5-methyl-2-pyridin-4-ylpyrimidine

InChI

InChI=1S/C10H7Cl2N3/c1-6-8(11)14-10(15-9(6)12)7-2-4-13-5-3-7/h2-5H,1H3

InChI Key

PIDOMGREYSAVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=NC=C2)Cl

Origin of Product

United States

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